N-[1-(1H-benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide
Description
Properties
Molecular Formula |
C19H21N3O3 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C19H21N3O3/c1-4-13(18-20-14-7-5-6-8-15(14)21-18)22-19(23)12-9-10-16(24-2)17(11-12)25-3/h5-11,13H,4H2,1-3H3,(H,20,21)(H,22,23) |
InChI Key |
FMRALKUOOFQFGS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Formation of 3-(1H-Benzimidazol-1-yl)propanehydrazide
-
Methyl 3-(1H-benzimidazol-1-yl)propanoate Synthesis :
-
Hydrazide Formation :
Key Data :
| Step | Reagents/Conditions | Yield | Citation |
|---|---|---|---|
| Ester Synthesis | Bimidazole, DBU, CH₃CN, rt | 99% | |
| Hydrazide Formation | NH₂NH₂·H₂O, MeOH, 3h | 56–88% |
Introduction of the Propyl Side Chain
The propyl linker is integrated via alkylation or nucleophilic substitution .
Alkylation of Benzimidazole Hydrazide
-
React 3-(1H-benzimidazol-1-yl)propanehydrazide with 3,4-dimethoxybenzoyl chloride in dry dichloromethane using triethylamine (10 eq.) as a base.
-
Stir at 0°C for 30 minutes, then at room temperature overnight.
-
Purify via flash chromatography (CH₂Cl₂:MeOH = 96:4). Yield: ~56%.
Optimization Insight :
-
Lower temperatures (0°C) prevent side reactions during acyl chloride addition.
-
Triethylamine neutralizes HCl, driving the reaction forward.
Amide Coupling Strategies
Triazine-Mediated Coupling
-
Activate 3,4-dimethoxybenzoic acid with 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and N-methylmorpholine in methanol at 0°C.
-
Add the activated acid to 1-(1H-benzimidazol-2-yl)propylamine.
Advantages :
Direct Amidation via Carbodiimides
-
Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with N-hydroxysuccinimide (NHS) in dichloromethane.
Comparison of Methods :
| Method | Reagents | Yield | Purity | Citation |
|---|---|---|---|---|
| Triazine Activation | CDMT, NMM, MeOH | 34–60% | >95% | |
| EDCl/NHS | EDCl, NHS, CH₂Cl₂ | 65–72% | 90–95% |
Optimization and Scalability
Solvent and Temperature Effects
Purification Techniques
-
Flash Chromatography : Effective for separating unreacted hydrazides and acyl chlorides.
-
Recrystallization : Use ethanol/water mixtures for final product crystallization (purity >98%).
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the benzimidazole ring.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
N-[1-(1H-benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(1H-benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, thereby modulating their activity. The pathways involved include inhibition of enzyme activity and interference with cellular signaling processes.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structurally similar compounds and their distinguishing features:
Functional Group Impact on Activity
- Benzimidazole vs.
- Methoxy Substituents : The 3,4-dimethoxybenzamide group in the parent compound and its analogs (e.g., Compound 3b) improves lipophilicity, aiding membrane penetration and target engagement .
- Linker Modifications : The propyl linker in the parent compound balances flexibility and rigidity, whereas shorter or bulkier linkers (e.g., cyclopropane in NNC55-0396) may restrict conformational freedom, altering selectivity .
Pharmacological and Biochemical Comparisons
- Antimicrobial Activity : Benzimidazole derivatives like Compound 10244308 exhibit strong binding to MRSA PBP2A (-7.3 kcal/mol), suggesting the parent compound could be repurposed for antibiotic development .
- Cytotoxicity : Furan-based analogs (e.g., Compound 3b) show moderate cytotoxicity, implying that the benzimidazole-propyl-dimethoxybenzamide scaffold might require additional functional groups (e.g., thiols or hydrazines) for enhanced anticancer effects .
- Enzyme Inhibition : NNC55-0396’s calcium channel blockade highlights the role of aromatic and heterocyclic motifs in modulating ion channels, a property that could be explored for the parent compound .
Biological Activity
N-[1-(1H-benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings on the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and case studies.
Chemical Structure and Properties
The compound this compound is characterized by the following structural features:
- Molecular Formula : C15H18N2O2
- Molecular Weight : 254.28 g/mol
- IUPAC Name : 2-(3,4-dimethoxyphenyl)-1H-benzimidazole
The structural representation of the compound indicates the presence of a benzimidazole moiety, which is significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. For instance, a study reported that derivatives with similar structures exhibited significant inhibitory effects on various cancer cell lines. The IC50 values for some synthesized compounds were found to be in the range of 6.26 to 20.46 µM against lung cancer cell lines (HCC827 and NCI-H358) .
Antimicrobial Activity
Benzimidazole derivatives have been noted for their broad-spectrum antimicrobial properties. Compounds similar to this compound have shown efficacy against both Gram-positive and Gram-negative bacteria. For example, derivatives were tested against Staphylococcus aureus and Escherichia coli, demonstrating moderate to good activity compared to reference antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is often linked to their structural characteristics. The presence of substituents such as methoxy groups at specific positions on the aromatic ring can enhance bioactivity. For example, modifications to the benzene ring or changes in the alkyl chain length can significantly affect potency and selectivity against various biological targets .
Table: Structure-Activity Relationship of Benzimidazole Derivatives
| Compound Name | Substituents | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound A | 3,4-Dimethoxy | 6.26 | Anticancer (HCC827) |
| Compound B | None | 20.46 | Anticancer (NCI-H358) |
| Compound C | Methoxy | 12.00 | Antimicrobial |
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on a series of benzimidazole derivatives revealed that those with a propyl side chain exhibited enhanced cytotoxicity against lung cancer cell lines compared to their ethyl counterparts. The study emphasized the importance of side chain length and branching in determining biological activity .
Case Study 2: Antimicrobial Testing
In another investigation, a derivative similar to this compound was tested against multiple bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, suggesting potent antimicrobial properties .
Q & A
Q. What are optimized synthetic routes for N-[1-(1H-benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of benzimidazole-linked benzamide derivatives typically involves multi-step condensation and cyclization reactions. A general approach includes:
- Step 1: Reacting 3,4-dimethoxybenzoyl chloride with 1-(1H-benzimidazol-2-yl)propylamine under anhydrous conditions in a polar aprotic solvent (e.g., DMF) at 0–5°C to form the amide bond .
- Step 2: Purification via recrystallization from ethanol or column chromatography to isolate the product.
Optimization Tips: - Solvent Choice: Ethanol or DMF improves solubility and reaction kinetics .
- Temperature Control: Lower temperatures (0–5°C) minimize side reactions during acylation .
- Catalysts: Triethylamine (TEA) is often used to scavenge HCl, enhancing yields (typically 65–75%) .
Q. How can structural elucidation of this compound be performed using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR Analysis:
- X-ray Crystallography:
Q. What preliminary biological assays are suitable for screening its antiproliferative or antimicrobial activity?
Methodological Answer:
- In Vitro Antiproliferative Screening:
- Antimicrobial Testing:
- Disk diffusion or broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Note: Methoxy groups may enhance membrane penetration .
Q. How do substituents on the benzimidazole and benzamide moieties affect solubility and bioavailability?
Methodological Answer:
- Solubility:
- Bioavailability:
- In Silico ADMET: Tools like SwissADME predict permeability (e.g., Blood-Brain Barrier penetration) based on molecular weight (<500 Da) and rotatable bonds (<10) .
Q. What analytical techniques validate purity, and how are contradictions in HPLC/MS data resolved?
Methodological Answer:
- Purity Validation:
- Data Contradictions:
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological efficacy?
Methodological Answer:
- SAR Design:
- Variation 1: Replace methoxy groups with halogens (e.g., -F, -Cl) to modulate electronic effects and target binding .
- Variation 2: Modify the propyl linker to cyclopropyl or ethylene for conformational rigidity .
- Testing Strategy:
- Parallel synthesis of analogs followed by high-throughput screening against kinase targets (e.g., EGFR, VEGFR) .
Q. What strategies resolve contradictions between in vitro activity and in vivo pharmacokinetic profiles?
Methodological Answer:
- In Vivo Challenges:
- Poor oral bioavailability due to first-pass metabolism. Solution: Use prodrugs (e.g., esterification of methoxy groups) .
- PK Studies:
- Conduct rodent studies with LC-MS/MS plasma analysis. If clearance is rapid, consider PEGylation or nanoformulation .
Q. How can crystallographic data from SHELX be leveraged to explain binding modes with biological targets?
Methodological Answer:
- Docking Studies:
- Validation:
- Compare docking poses with experimental mutagenesis data (e.g., alanine scanning of target residues) .
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Transcriptomics/Proteomics:
- RNA-seq or SILAC proteomics to identify dysregulated pathways (e.g., apoptosis, cell cycle) post-treatment .
- Target Engagement:
- Cellular thermal shift assay (CETSA) confirms target binding by stabilizing proteins against thermal denaturation .
Q. How can conflicting data on its effects in plant vs. mammalian systems be reconciled?
Methodological Answer:
- Case Study: Evidence shows benzimidazole derivatives inhibit wheat germination but not mammalian cell viability .
- Hypothesis Testing:
- Plant-Specific Targets: Test affinity for plant α-amylase vs. mammalian homologs.
- Metabolic Differences: LC-MS metabolomics to compare detoxification pathways (e.g., cytochrome P450 activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
